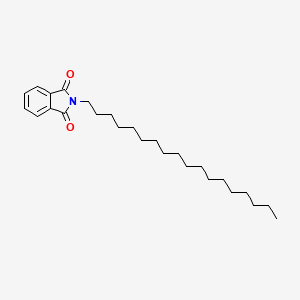![molecular formula C6H5FN2O3S B8788142 2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B8788142.png)
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid is a fluorinated derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of a fluorine atom at the 5-position and a carboxymethylthio group at the 4-position of the uracil ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid typically involves the fluorination of uracil derivatives followed by the introduction of the carboxymethylthio group. One common method includes the reaction of 5-fluorouracil with a thiol-containing reagent under controlled conditions to introduce the carboxymethylthio group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol group.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis and function. The compound inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. This inhibition results in the depletion of thymidine triphosphate, a nucleotide required for DNA replication, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but lacking the carboxymethylthio group.
5-Fluoro-2’-deoxyuridine: Another fluorinated uracil derivative used in cancer treatment.
Tegafur: A prodrug of 5-fluorouracil used in chemotherapy.
Uniqueness
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid is unique due to the presence of the carboxymethylthio group, which may enhance its chemical stability and biological activity compared to other fluorinated uracil derivatives. This structural modification can potentially improve its pharmacokinetic properties and reduce side effects.
Properties
Molecular Formula |
C6H5FN2O3S |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C6H5FN2O3S/c7-3-1-8-6(12)9-5(3)13-2-4(10)11/h1H,2H2,(H,10,11)(H,8,9,12) |
InChI Key |
SWXZGFHKXJMICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=C1F)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















